4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 332390-96-2

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Catalog Number: EVT-1376973
CAS Number: 332390-96-2
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA) []

  • Compound Description: NPOPPBA is a non-peptidic inhibitor of 3CLpro, a key enzyme in the replication cycle of the SARS-CoV-2 virus. In silico studies suggest potential use as a Fusarinine-C ornithinesterase inhibitor, which could be beneficial in cancer treatment. []

2. 4-(3-(4-Bromophenyl))-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound B8) []

  • Compound Description: Compound B8 is a synthetic pyrazoline derivative studied for its toxicological effects on rainbow trout. Results indicate that exposure to Compound B8 can induce oxidative stress in the liver and gills of fish and potentially lead to acute anemia. []

3. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

  • Compound Description: This compound features a complex structure consisting of two interconnected ring systems—a tolyl-triazolyl-pyrazolyl-phenyl ring system and a chlorophenyl-thiazolyl-dihydro­pyrazol­yl-bromophenyl system—linked via a C—C bond between the dihydro­pyrazolyl and pyrazolyl rings. []

4. (E)-3-[4-(benzylideneamino)-5-sulfanylidene-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one []

  • Compound Description: This compound is characterized by a central 1,2,4-triazole ring system bearing various substituents, including a benzylideneamino group, a sulfanylidene group, a p-tolyl group, and a phenylpropanone moiety. []

5. 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides []

  • Compound Description: This series of compounds incorporates a thiophene ring into the pyrazoline scaffold and a benzenesulfonamide group. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Ki values in the nanomolar range. []

6. 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone []

  • Compound Description: This series of compounds integrates a benzo[d]oxazole ring system into the molecular framework. These compounds have been investigated for their antitubercular activity. Notably, derivatives with electron-donating substituents on the aryl group attached to the 4,5-dihydropyrazole ring, such as dimethylamino, hydroxy, and methoxy moieties, demonstrated potent activity against Mycobacterium tuberculosis. []

7. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

  • Compound Description: This compound contains a thiazole ring system linked to the pyrazoline moiety, along with a nitrophenyl acetamide substituent. []

8. 1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones []

  • Compound Description: This series of compounds features a unique structure with two pyrazole rings linked by a propanone bridge, and one of the pyrazole rings is in a dihydro form and carries a trifluoromethyl and a hydroxy group. []

9. 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][1,2,5]oxadiazole []

  • Compound Description: This compound incorporates a benzo[c][1,2,5]oxadiazole unit into the pyrazoline framework. []

10. 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone [] * Compound Description: This compound features a furan ring linked to the pyrazoline moiety, along with a nitrophenyl substituent. []* Relevance: Similar to 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, this compound contains a nitrophenyl group. The presence of this electron-withdrawing group suggests a possible role in their biological activity or binding affinity.

11. (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid []* Compound Description: This compound is a stereoisomer characterized by a furan ring and a but-2-enoic acid substituent attached to the pyrazoline core. []* Relevance: The presence of a butenoic acid moiety in this compound, although structurally different from the butanoic acid in the main compound, highlights the potential significance of carboxylic acid derivatives as a pharmacophore in this class of compounds.

12. (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid []* Compound Description: This compound is a stereoisomer featuring both a furan and a thiophene ring linked to the dihydro-pyrazole core, along with a but-2-enoic acid substituent. [] * Relevance: Similar to the previous compound, the presence of a butenoic acid moiety reinforces the potential importance of carboxylic acid derivatives in this family of compounds. Additionally, the incorporation of a thiophene ring in this compound, while absent in the main compound, provides insights into exploring the effects of incorporating such heterocyclic motifs on the biological activity of related compounds.

13. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole []

  • Compound Description: This compound incorporates a triazole ring and a thiazole ring linked to the pyrazoline core, and it also contains a fluorophenyl substituent. []

14. 2-[3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles []* Compound Description: This series of compounds features a trichloromethyl group attached to the pyrazoline ring, alongside a thiazole moiety. []* Relevance: While structurally diverse, the inclusion of this series emphasizes the potential of incorporating halomethyl groups, such as trichloromethyl, as substituents in 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid derivatives.

15. (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid []

  • Compound Description: This compound, identified as (R)-14c in the study, is a nonsteroidal mineralocorticoid receptor (MR) antagonist with high potency and selectivity. []

16. 1-(5-(Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-phenyl-1H-tetrazole []

  • Compound Description: This series of compounds incorporates a tetrazole ring linked to the pyrazoline core. []

17. 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)meth­yl]-4-(4-methyl­phen­yl)-4,5-di­hydro-1H-1,2,4-triazole-5-thione []

  • Compound Description: This compound features a triazole ring and a thione group within its structure and includes a methylphenyl substituent. []

18. 1-[5-(Anthracen-9-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one []* Compound Description: This compound incorporates an anthracene ring system into the pyrazoline framework, and it also includes a nitrophenyl group. []* Relevance: The presence of a nitrophenyl group in both this compound and 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid indicates a possible shared influence of this group on their biological activity or binding affinity.

19. 1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one []

  • Compound Description: This compound features a styryl group attached to the pyrazoline ring. []

20. 2-Meth­oxy-4-[3-(3-nitro­phen­yl)-4,5-di­hydro-1H-pyrazol-5-yl]phenol []

  • Compound Description: This compound contains a nitrophenyl group and a methoxyphenol substituent on the pyrazoline ring. []

21. 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one [] * Compound Description: This compound includes a naphthalene ring system linked to the pyrazoline core. []* Relevance: The incorporation of a naphthalene ring in this compound suggests exploring the effects of fusing aromatic ring systems onto the pyrazoline core of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, potentially influencing its physicochemical and biological properties.

22. 1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one []

  • Compound Description: This compound incorporates a quinoline ring system into the structure. []

23. 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole [] * Compound Description: This series of compounds features a tetrazole ring linked to the pyrazoline core and has been investigated for its antioxidant and antidiabetic properties. []* Relevance: Similar to 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, these compounds contain an aryl group at the 5-position of the pyrazoline ring.

24. 2-(3-Alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazole and -4,5,6,7-tetrahydrobenzothiazole Systems []

  • Compound Description: This series of compounds includes thiazole and tetrahydrobenzothiazole moieties linked to the pyrazole ring. []

25. 1-[3-(4-Methoxy­phen­yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone []* Compound Description: This compound is characterized by a methoxyphenyl substituent attached to the pyrazoline ring. []* Relevance: This structure highlights the significance of aryl substituents, such as methoxyphenyl, in modulating the properties of pyrazoline-based compounds, including 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid.

26. Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate [] * Compound Description: This compound features a p-tolyl group attached to the pyrazoline moiety. []* Relevance: The shared presence of a p-tolyl group in both this compound and 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suggests its potential role in influencing their biological activity or interactions with target proteins.

27. 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide []* Compound Description: This compound features a thiophene ring and a p-tolyl substituent on the dihydropyrazole core. []* Relevance: The shared presence of a p-tolyl group in both this compound and 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suggests that this structural feature might play a role in their interactions with biological targets.

28. 4-(3, 5-diaryl substituted)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides []

  • Compound Description: This series of compounds features a benzenesulfonamide moiety attached to the pyrazoline ring. These compounds have been evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model and have shown promising results. []

29. 3-Amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one []

  • Compound Description: This compound features a chromenone ring system and a chlorophenyl group. It has been evaluated for its analgesic, antibacterial and antifungal activities. []

30. 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives []

  • Compound Description: This series of compounds is based on a triazole scaffold and includes a methoxybenzyl substituent. These compounds have been investigated for their anticancer activity against a panel of 60 cell lines. []

31. 5-aryl-4,5-dihydro-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-(4-phenylthiazol-2-yl)pyrazoles []

  • Compound Description: This series of compounds incorporates a triazole and a thiazole ring into the pyrazoline framework and features a p-tolyl group. []

32. 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones []* Compound Description: This series of compounds features a quinazolinone ring system linked to the pyrazoline core and includes a dichlorophenyl substituent. These compounds were evaluated for their antibacterial and antifungal activities in vitro. []* Relevance: The inclusion of this series highlights the potential of incorporating diverse heterocyclic moieties, such as quinazolinone, to modulate biological activity. This finding provides insights into exploring alternative heterocyclic substituents for enhancing the desired activity profile of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid.

33. 2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines [] * Compound Description: This series incorporates a benzimidazole and a quinoline ring into the structure and has shown potent antimicrobial activity. []* Relevance: The incorporation of a benzimidazole ring, absent in the main compound, suggests exploring the effects of introducing such heterocyclic motifs on the biological activity of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid.

34. 1-acetyl-3,5-diphenyl-4,5-dihydro-(1h)-pyrazole derivatives []

  • Compound Description: This series of compounds includes variations on the phenyl rings of the pyrazoline core and has been evaluated for antitubercular and antimicrobial activities. []

35. (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one [] * Compound Description: This compound features a dichlorophenyl group and a methylphenyl substituent on the pyrazoline ring. []* Relevance: The presence of halogenated aryl substituents in both this compound (dichlorophenyl) and 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (nitrophenyl) suggests that such groups might play a role in their biological activity.

36. 5-Chloro-3-methyl-4-[3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1-phenyl-1H-pyrazole []

  • Compound Description: This compound includes a nitrophenyl group and two linked pyrazole rings in its structure. []

37. 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone []

  • Compound Description: This compound incorporates a benzoxazolone ring system linked to the pyrazoline moiety and features a methoxyphenyl group. []

38. 4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines [, ]

  • Compound Description: This series of compounds incorporates a quinoline ring system into the pyrazoline framework, along with a trifluoromethyl group. They are synthesized through a regioselective reaction with 7-chloro-4-hydrazinoquinoline and substituted trifluoromethyl butenones. [, ]

39. 3-[4-(4,5-Dihydro-5-(substituted aryl)-1H-pyrazol-3-yl]phenyl]sydnones []

  • Compound Description: This series of compounds features a sydnone ring linked to the pyrazoline moiety. These compounds have been investigated for their anti-inflammatory and analgesic properties. []

40. 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones []* Compound Description: These compounds possess two pyrazole rings linked by a butanedione bridge, each pyrazole ring bearing a trichloromethyl group. They are synthesized via a regioselective cyclocondensation reaction. []* Relevance: While structurally distinct from the main compound, this series exemplifies the use of a linker to connect two heterocyclic rings. The presence of a trichloromethyl group in this series, and its potential incorporation into derivatives of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, suggests its role in modulating physicochemical properties and influencing biological activity.

41. 1-(4-arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1H-pyrazol]-5-ols []* Compound Description: These compounds consist of two linked pyrazole rings, one of which is connected to a thiazole ring. These compounds have demonstrated antimicrobial activity against various bacterial and fungal strains. []* Relevance: While structurally more complex, this series highlights the potential of exploring bi-pyrazole systems, where two pyrazole rings are linked together. This approach could offer a unique avenue for modifying the main compound and exploring its potential in different therapeutic areas, such as antimicrobial therapy.

Properties

CAS Number

332390-96-2

Product Name

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

IUPAC Name

4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C20H19N3O5

Molecular Weight

381.4g/mol

InChI

InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26)

InChI Key

WCKYYERUSYLGRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.